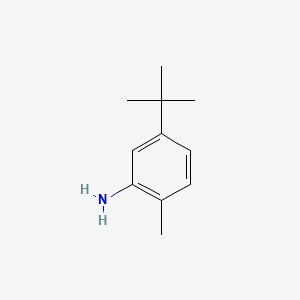

5-(tert-butyl)-2-methylaniline

Descripción general

Descripción

5-(tert-butyl)-2-methylaniline is an organic compound with the molecular formula C11H17N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a tert-butyl group and a methyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-methylaniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of 5-tert-butyl-2-methylaniline can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters ensures the efficient production of the compound .

Análisis De Reacciones Químicas

Types of Reactions

5-(tert-butyl)-2-methylaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

Oxidation: Quinones and nitroso derivatives.

Reduction: Amines.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

5-(tert-butyl)-2-methylaniline is characterized by its bulky tert-butyl group and a methyl group attached to the aromatic ring. Its chemical structure contributes to its reactivity and utility in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Organic Synthesis

This compound is utilized as a building block in organic synthesis due to its ability to undergo various transformations:

- N-Nitrosation Reactions : The compound can react with nitrosating agents such as tert-butyl nitrite to form N-nitroso derivatives. This reaction has been studied for its efficiency under mild conditions, showcasing the compound's versatility as a precursor in synthesizing complex nitrogen-containing compounds .

- Synthesis of Aryl Derivatives : It serves as a substrate for the synthesis of aryl azides and other functionalized aromatic compounds. The steric hindrance provided by the tert-butyl group allows for selective reactions, making it valuable in designing new organic materials .

Pharmaceutical Applications

The compound has potential applications in drug discovery and development:

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial activity. For instance, studies on similar compounds have shown effectiveness against various pathogens, suggesting that modifications of this compound could lead to new therapeutic agents .

- Inhibitors of Enzymatic Activity : The structure-activity relationship (SAR) studies reveal that modifications on the aniline ring can lead to selective inhibitors for specific enzymes, such as dihydrofolate reductase (DHFR), which is crucial in treating infections .

Material Science

In material science, this compound is explored for its role in polymer chemistry:

- Polymerization Initiators : The compound can act as an initiator or modifier in polymerization processes. Its reactive amine group can facilitate the formation of polymers with desired properties, such as enhanced thermal stability or mechanical strength .

- Adhesives and Sealants : It is used in formulating adhesives and sealants due to its ability to enhance bonding properties and durability of the final products. Its incorporation into polymer matrices can improve the performance characteristics of these materials .

Environmental Considerations

While this compound has promising applications, it is essential to consider its environmental impact:

- Toxicity Profile : The compound exhibits acute toxicity through dermal and inhalation exposure, necessitating careful handling and assessment during research and industrial applications . Understanding its environmental persistence and bioaccumulation potential is crucial for sustainable use.

Case Studies

Several case studies illustrate the application of this compound in research:

Mecanismo De Acción

The mechanism of action of 5-tert-butyl-2-methylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include the modulation of enzyme activity, receptor binding, and signal transduction .

Comparación Con Compuestos Similares

Similar Compounds

- 2,4,6-Tri-tert-butyl-N-methylaniline

- 5-tert-Butyl-2-methylphenylamine

- 2-Amino-1-methyl-4-tert-butylbenzene

Uniqueness

5-(tert-butyl)-2-methylaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies .

Actividad Biológica

5-(tert-butyl)-2-methylaniline is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound, with the molecular formula C11H17N, features a tert-butyl group at the 5-position and a methyl group at the 2-position on the aniline ring. This unique arrangement influences its reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Ligand Binding : The compound can act as a ligand, binding to receptors or enzymes, thereby modulating their activity.

- Chemical Reactivity : It can undergo oxidation, reduction, and substitution reactions, which may alter its biological effects. For example:

- Oxidation : Can be oxidized to form quinones or nitro derivatives.

- Substitution : Nucleophilic substitution reactions can occur at the amino group.

Antiproliferative Effects

Research has indicated that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For instance:

- In studies involving microtubule-targeting agents (MTAs), derivatives demonstrated significant inhibition of cell proliferation in cancer cell lines such as MDA-MB-435 and HeLa cells. The IC50 values for these compounds ranged from nanomolar to micromolar concentrations, indicating potent biological activity against cancer cells.

Enzyme Inhibition

The potential of this compound as an enzyme inhibitor has been explored in several studies:

- It has been suggested that similar compounds can inhibit phosphopantetheinyl transferase (PptT), an essential enzyme in Mycobacterium tuberculosis biosynthesis. This inhibition could provide a novel approach for tuberculosis treatment.

Summary Table of Biological Activities

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the antiproliferative effects of various aniline derivatives, including those structurally similar to this compound. Findings indicated that certain derivatives effectively inhibited cell growth in vitro, demonstrating their potential as anticancer agents.

- Microtubule Disruption : Research on microtubule-targeting agents revealed that some compounds caused significant microtubule depolymerization at concentrations as low as 10 µM. Such effects were linked to their structural characteristics, including substituent positions on the aromatic ring.

- Inhibition of PptT : A study highlighted the structural basis for PptT inhibition by compounds related to this compound. The research provided insights into how certain substituents enhance inhibitory potency against Mycobacterium tuberculosis.

Propiedades

IUPAC Name |

5-tert-butyl-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-8-5-6-9(7-10(8)12)11(2,3)4/h5-7H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAZTGFXIQPWDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517876 | |

| Record name | 5-tert-Butyl-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85336-17-0 | |

| Record name | 5-tert-Butyl-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.